molecular formula C17H27NO3 B14880982 6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14880982
M. Wt: 293.4 g/mol
InChI Key: SUMAGSKXLZKFKL-UHFFFAOYSA-N
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Description

6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3,5-trimethylcyclohexylamine with cyclohex-3-ene-1-carboxylic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for certain diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the carbamoyl group.

    3,3,5-Trimethylcyclohexylamine: A precursor used in the synthesis of the target compound.

    Cyclohexanecarboxylic acid: Another related compound with a saturated ring structure.

Uniqueness

6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a cyclohexene ring and a carbamoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, setting it apart from simpler analogs.

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

6-[(3,3,5-trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H27NO3/c1-11-8-12(10-17(2,3)9-11)18-15(19)13-6-4-5-7-14(13)16(20)21/h4-5,11-14H,6-10H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

SUMAGSKXLZKFKL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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